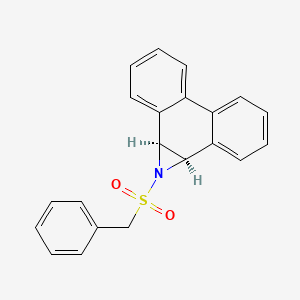![molecular formula C15H22Cl2N2O3 B14336504 3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide CAS No. 102805-60-7](/img/structure/B14336504.png)
3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide is an organic compound with a complex structure that includes dichloro, diethylamino, and dimethoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dichloro-2,6-dimethoxybenzoic acid with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Applications De Recherche Scientifique
3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dichloro-N,N-dimethylaniline
- 2,3-Dichloro-N-[2-(dimethylamino)methyl]phenylamine
- 3,5-Dichloro-2-((dimethylamino)methyl)phenol
Uniqueness
3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
| 102805-60-7 | |
Formule moléculaire |
C15H22Cl2N2O3 |
Poids moléculaire |
349.2 g/mol |
Nom IUPAC |
3,5-dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C15H22Cl2N2O3/c1-5-19(6-2)8-7-18-15(20)12-13(21-3)10(16)9-11(17)14(12)22-4/h9H,5-8H2,1-4H3,(H,18,20) |
Clé InChI |
GZDOWNLROIVKCX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)C1=C(C(=CC(=C1OC)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Chloro-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14336438.png)
![2-{6-[2-(4-Fluorophenyl)ethyl]pyridin-3-YL}-5-pentylpyrimidine](/img/structure/B14336451.png)


